Iridium trichloride

Description

Propriétés

Numéro CAS |

10025-83-9 |

|---|---|

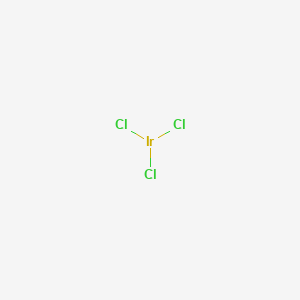

Formule moléculaire |

Cl3Ir |

Poids moléculaire |

298.57 g/mol |

Nom IUPAC |

iridium(3+);trichloride |

InChI |

InChI=1S/3ClH.Ir/h3*1H;/q;;;+3/p-3 |

Clé InChI |

DANYXEHCMQHDNX-UHFFFAOYSA-K |

SMILES |

Cl[Ir](Cl)Cl |

SMILES canonique |

[Cl-].[Cl-].[Cl-].[Ir+3] |

Autres numéros CAS |

58023-50-0 |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to Iridium Trichloride: Anhydrous vs. Hydrated Forms for Researchers and Drug Development Professionals

Introduction: Iridium trichloride (B1173362) (IrCl₃) is a pivotal compound in the field of inorganic chemistry, serving as a precursor to a vast array of iridium complexes utilized in catalysis and, increasingly, in the development of novel therapeutic agents. This guide provides an in-depth technical comparison of the anhydrous and hydrated forms of iridium trichloride, offering valuable insights for researchers, scientists, and professionals in drug development. Understanding the distinct properties of these two forms is crucial for their effective application in synthesis, catalysis, and biological systems.

Core Properties: A Comparative Analysis

The fundamental differences between anhydrous and hydrated this compound lie in their physical properties, solubility, and reactivity. These distinctions are critical when selecting the appropriate form for a specific application.

Physical and Chemical Properties

A summary of the key quantitative data for both forms is presented in the table below for easy comparison.

| Property | This compound (Anhydrous) | This compound (Hydrated) |

| Chemical Formula | IrCl₃[1] | IrCl₃·xH₂O (commonly as trihydrate, IrCl₃·3H₂O)[1][2] |

| Molar Mass | 298.58 g/mol [1] | ~352.62 g/mol (for trihydrate)[3] |

| Appearance | Dark green to black crystalline solid.[1] Exists in two polymorphs: α (brown) and β (red).[1] | Dark green to black, hygroscopic crystalline solid.[1][4] |

| Density | 5.30 g/cm³[1] | 5.3 g/mL at 25 °C[2] |

| Melting Point | 763 °C (decomposes)[1] | Decomposes upon heating.[1] |

| Solubility in Water | Insoluble.[1] | Soluble.[1][4] |

| Solubility in other solvents | Insoluble in acids and alkalies.[5] | Soluble in polar organic solvents like alcohols.[4] |

| CAS Number | 10025-83-9[1] | 14996-61-3[1] |

Structural and Reactivity Differences

The presence of water molecules in the hydrated form significantly influences its crystal structure and chemical reactivity.

Anhydrous this compound (IrCl₃): The anhydrous form exists in two crystalline polymorphs, α-IrCl₃ and β-IrCl₃.[1] Both forms adopt a crystal structure similar to aluminum chloride (AlCl₃), with iridium ions occupying octahedral interstices in a layered lattice of chloride ions.[1] This rigid, polymeric structure contributes to its insolubility and relative inertness. It is not a common starting material for iridium chemistry due to its poor solubility and lower reactivity.[1]

Hydrated this compound (IrCl₃·xH₂O): The hydrated form, most commonly encountered as the trihydrate (IrCl₃·3H₂O), has a more complex and less well-defined structure, with water molecules coordinated to the iridium center.[1] This coordination disrupts the polymeric structure of the anhydrous form, rendering it soluble in water and other polar solvents.[1][4] This solubility makes it the preferred starting material for the synthesis of a wide range of iridium complexes, including organometallic catalysts and therapeutic compounds.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of both anhydrous and hydrated this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired product purity.

Synthesis of Anhydrous this compound

Method: Direct Chlorination of Iridium Metal [1]

Objective: To synthesize anhydrous this compound by the direct reaction of iridium metal with chlorine gas at high temperature.

Materials:

-

Iridium metal powder (sponge)

-

Chlorine gas (Cl₂)

-

Tube furnace

-

Quartz reaction tube

-

Gas flow controller

Procedure:

-

Place a known quantity of iridium metal powder in a quartz boat and position it in the center of the quartz reaction tube within the tube furnace.

-

Purge the reaction tube with an inert gas (e.g., argon or nitrogen) to remove air and moisture.

-

Heat the furnace to 650 °C under the inert atmosphere.

-

Once the temperature is stable, introduce a controlled flow of chlorine gas into the reaction tube.

-

Maintain the reaction at 650 °C for several hours until the chlorination is complete. The reaction progress can be monitored by the change in the appearance of the iridium metal.

-

After the reaction is complete, stop the flow of chlorine gas and cool the furnace to room temperature under a flow of inert gas.

-

The resulting dark green to black crystalline solid is anhydrous this compound. Handle and store the product under an inert, dry atmosphere due to its hygroscopic nature.

Synthesis of Hydrated this compound

Method 1: From Hydrated Iridium(III) Oxide [1]

Objective: To prepare hydrated this compound by reacting hydrated iridium(III) oxide with hydrochloric acid.

Materials:

-

Hydrated iridium(III) oxide (Ir₂O₃·nH₂O)

-

Concentrated hydrochloric acid (HCl)

-

Reaction flask with a reflux condenser

-

Heating mantle

-

Stirring plate and stir bar

Procedure:

-

Suspend a measured amount of hydrated iridium(III) oxide in a minimal amount of distilled water in the reaction flask.

-

While stirring, slowly add concentrated hydrochloric acid to the suspension.

-

Attach the reflux condenser and heat the mixture to reflux with continuous stirring.

-

Continue refluxing until the solid oxide has completely dissolved, resulting in a dark green solution.

-

Allow the solution to cool to room temperature.

-

Carefully evaporate the solvent under reduced pressure to obtain the hydrated this compound as a dark green, crystalline solid.

-

The product is hygroscopic and should be stored in a tightly sealed container.

Method 2: Electrolytic Dissolution of Iridium Powder [6][7]

Objective: To synthesize high-purity hydrated this compound via the electrolytic dissolution of iridium powder in hydrochloric acid.

Materials:

-

High-purity iridium powder

-

Concentrated hydrochloric acid (HCl)

-

U-shaped electrolytic cell with non-metallic conductive electrodes

-

AC power supply

-

Heating and stirring apparatus

-

Filtration apparatus

-

Distillation apparatus

-

Crystallization vessel

Procedure:

-

Add the high-purity iridium powder and concentrated hydrochloric acid to the U-shaped electrolytic cell.

-

Heat the hydrochloric acid to between 100-115 °C.

-

Apply an alternating current (voltage: 5-80 V, current: 2-50 A) to the electrodes to initiate the electrolysis.

-

Continue the electrolysis until the iridium powder dissolves to form a chloroiridic acid aqueous solution.[6][7]

-

Filter the resulting solution to remove any unreacted iridium powder.

-

Distill the filtrate to remove excess hydrochloric acid and concentrate the solution.[6]

-

Transfer the concentrated chloroiridic acid solution to a crystallization furnace and maintain at approximately 110-115 °C for 10-12 hours to induce crystallization.[6][8]

-

Collect the resulting crystals of hydrated this compound (IrCl₃·3H₂O).

Applications in Catalysis and Drug Development

Both forms of this compound are precursors to catalytically active species, with the hydrated form being more commonly used due to its solubility. Iridium complexes are renowned for their catalytic activity in a variety of organic transformations and are emerging as promising candidates for cancer therapy.

Iridium-Catalyzed Transfer Hydrogenation

Iridium complexes are highly efficient catalysts for transfer hydrogenation reactions, which are crucial in the synthesis of fine chemicals and pharmaceuticals.[9]

Caption: A simplified catalytic cycle for iridium-catalyzed transfer hydrogenation.

Iridium-Catalyzed C-H Activation

Iridium catalysts facilitate the direct functionalization of otherwise inert C-H bonds, offering a powerful tool for late-stage modification of complex molecules, including pharmaceuticals.[10]

Caption: A general mechanism for iridium-catalyzed C-H activation.

Iridium Complexes in Cancer Therapy

Recent research has highlighted the potential of iridium complexes as anticancer agents.[11][12] Unlike traditional platinum-based drugs that primarily target DNA, some iridium complexes are believed to exert their cytotoxic effects by inducing oxidative stress and triggering apoptosis through mitochondrial pathways.[12][13]

References

- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Manufacturer - Quality iridium chloride,14996-61-3,Iridium(III) Chloride Hydrate| UIV Chem [riyngroup.com]

- 3. This compound hydrate | Cl3H2IrO | CID 16211477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 14996-61-3: this compound hydrate | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN102408135A - Preparation method of this compound hydrate - Google Patents [patents.google.com]

- 7. CN102408135B - Method for preparing iridous chloride hydrate - Google Patents [patents.google.com]

- 8. Method for preparing iridous chloride hydrate - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. diva-portal.org [diva-portal.org]

- 11. Current status of iridium-based complexes against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mitochondria-targeting cyclometalated iridium(iii) complexes for tumor hypoxic imaging and therapy - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Unveiling the Structural Nuances of α- and β-Iridium(III) Chloride Polymorphs: A Technical Guide

An in-depth exploration of the crystallographic and synthetic aspects of the α and β polymorphs of iridium(III) chloride (IrCl₃), offering valuable insights for researchers and professionals in materials science and drug development.

Iridium(III) chloride, a key precursor in iridium chemistry, exists in two principal anhydrous polymorphic forms: the low-temperature α-phase and the high-temperature β-phase. Understanding the distinct structural arrangements of these polymorphs is crucial for controlling their reactivity and properties in various applications, from catalysis to the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structures of α-IrCl₃ and β-IrCl₃, supported by crystallographic data, experimental protocols, and visual representations of their atomic arrangements.

Crystallographic Data at a Glance

The fundamental differences between the α and β polymorphs of IrCl₃ lie in their crystal structures. The α-form adopts a monoclinic crystal system, isostructural to aluminum chloride (AlCl₃), characterized by a layered honeycomb lattice of edge-sharing IrCl₆ octahedra. In contrast, the β-form exhibits an orthorhombic crystal system with a more complex, three-dimensional hyperhoneycomb network of IrCl₆ octahedra. A summary of their key crystallographic parameters is presented below for direct comparison.

| Property | α-IrCl₃ | β-IrCl₃ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/m | Fddd |

| Lattice Parameters | a = 5.99 Åb = 10.37 Åc = 5.99 Åβ = 109.4° | a = 6.95 Åb = 9.81 Åc = 20.82 Å |

| Ir-Cl Bond Length | ~2.37 Å | ~2.37 Å |

Visualizing the Crystal Structures

To better comprehend the spatial arrangement of atoms within the unit cells of α-IrCl₃ and β-IrCl₃, the following diagrams have been generated using the Graphviz DOT language, illustrating their distinct coordination geometries.

An In-depth Technical Guide to the Solubility of Iridium (III) Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Iridium (III) chloride in various organic solvents. Due to the limited availability of quantitative data in publicly accessible literature, this guide also details a robust experimental protocol for determining the solubility of Iridium (III) chloride, which can be adapted for specific laboratory settings.

Introduction to Iridium (III) Chloride and its Solubility

Iridium (III) chloride, a compound of significant interest in catalysis and materials science, exists in two primary forms: anhydrous (IrCl₃) and hydrated (IrCl₃·xH₂O). The solubility of these two forms in organic solvents differs significantly. Anhydrous Iridium (III) chloride is generally characterized by its poor solubility in a wide range of organic solvents. In contrast, the hydrated form exhibits greater solubility, particularly in polar organic solvents. Understanding these solubility characteristics is crucial for its application in organic synthesis, catalyst preparation, and the development of novel iridium-based pharmaceuticals.

Solubility Data

The available quantitative solubility data for Iridium (III) chloride in organic solvents is sparse. The following table summarizes the information gathered from various sources. It is important to note that some of the data is qualitative or lacks specific experimental conditions.

| Compound Form | Solvent | Temperature (°C) | Solubility | Notes |

| Anhydrous (IrCl₃) | Aliphatic Hydrocarbons | Not Specified | Insoluble | [1] |

| Anhydrous (IrCl₃) | Alcohols | Not Specified | Insoluble | [2] |

| Hydrated (IrCl₃·xH₂O) | Alcohols | Not Specified | Soluble | [3][4][5] |

| Hydrated (IrCl₃·xH₂O) | Polar Organic Solvents | Not Specified | Soluble | [3] |

| Hydrated (IrCl₃·xH₂O) | Low-polarity Solvents | Not Specified | Poorly soluble | [3] |

| Hydrated (IrCl₃·xH₂O) | Dimethyl Sulfoxide (DMSO) | Not Specified | 2 mg/mL | With ultrasonic and warming and heat to 60°C[6] |

It is important to treat the single quantitative value with caution due to the specified conditions of heating and sonication, which may not represent solubility under standard conditions.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for the determination of Iridium (III) chloride solubility in an organic solvent of interest. This protocol is based on the principle of creating a saturated solution and subsequently measuring the concentration of the dissolved solute.

Materials and Equipment

-

Iridium (III) chloride (anhydrous or hydrated, as required)

-

Organic solvent of interest (analytical grade or higher)

-

Thermostatically controlled shaker or magnetic stirrer with a hotplate

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Spectrophotometer (UV-Vis or other suitable analytical instrument)

-

Fume hood

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of Iridium (III) chloride and add it to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the sealed container in a thermostatically controlled shaker or on a magnetic stirrer at a constant, recorded temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

-

Phase Separation:

-

Once equilibrium is established, allow the mixture to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

To completely separate the solid from the liquid phase, centrifuge the sealed container at a controlled temperature.

-

Carefully draw off the supernatant (the saturated solution) using a syringe. To ensure no solid particles are transferred, pass the solution through a chemically resistant syringe filter.

-

-

Analysis of Iridium Concentration:

-

Accurately dilute a known volume of the clear, saturated solution with the pure solvent using volumetric flasks.

-

Determine the concentration of iridium in the diluted solution using a suitable analytical method. Spectrophotometric methods are often employed for the determination of metal ions.[7][8] A calibration curve should be prepared using standard solutions of known Iridium (III) chloride concentrations in the same solvent.

-

Calculate the concentration of Iridium (III) chloride in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

-

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Consult the Safety Data Sheet (SDS) for Iridium (III) chloride and the chosen organic solvent before commencing any work.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of Iridium (III) chloride solubility.

Caption: Workflow for determining Iridium (III) chloride solubility.

This guide provides a foundational understanding and a practical framework for investigating the solubility of Iridium (III) chloride in organic solvents. Given the variability in reported data, empirical determination using a standardized protocol is highly recommended for obtaining reliable and application-specific solubility values.

References

- 1. 氯化铱(III) 99.8% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Iridium(III) chloride hydrate | 14996-61-3 [chemicalbook.com]

- 5. Iridium(â ¢) chloride hydrate [chembk.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Rapid method for the spectrophotometric determination of iridium(IV) - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Magnetic Susceptibility of Iridium Trichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium trichloride (B1173362) (IrCl₃), an inorganic compound of significant interest in catalysis and materials science, exhibits complex magnetic behavior that is intrinsically linked to its polymorphic nature and the nuanced electronic structure of the iridium(III) ion. This technical guide provides a comprehensive overview of the magnetic susceptibility of iridium trichloride, detailing its structural variants, the theoretical underpinnings of its magnetism, and the experimental methodologies employed for its characterization. This document aims to serve as a foundational resource for researchers engaged in the study of iridium-based compounds and their potential applications.

Introduction to this compound and its Polymorphs

Iridium(III) chloride is most commonly encountered in its hydrated form, IrCl₃·3H₂O, a dark green, hygroscopic solid that serves as a primary precursor for the synthesis of other iridium compounds.[1][2][3] However, the anhydrous forms of IrCl₃ are crucial for fundamental studies of its intrinsic physical properties, including magnetism. Anhydrous this compound is known to exist in at least two distinct polymorphs[4]:

-

α-Iridium Trichloride (α-IrCl₃): This is a brown solid that adopts a monoclinic crystal structure (space group C2/m), analogous to that of aluminum chloride (AlCl₃).[4][5]

-

β-Iridium Trichloride (β-IrCl₃): This is a red solid with a rhombohedral crystal structure. The α-polymorph can be converted to the β-polymorph upon heating to approximately 650 °C.[4]

The arrangement of Ir³⁺ ions and the surrounding Cl⁻ ligands in these different crystal lattices plays a critical role in determining the overall magnetic properties of the material.

Theoretical Framework of Magnetism in this compound

The magnetic properties of this compound are dictated by the electronic configuration of the iridium(III) ion (Ir³⁺). Ir³⁺ is a 5d⁶ ion. In the octahedral crystal field environment provided by the six chloride ligands, the d-orbitals split into two energy levels: a lower-energy t₂g triplet and a higher-energy e_g doublet.

The magnetic behavior depends on how the six d-electrons occupy these orbitals, which is a competition between the crystal field splitting energy (Δ_o) and the spin-pairing energy.

-

Low-Spin State (t₂g⁶ e_g⁰): If the crystal field splitting is large, all six electrons will occupy the lower-energy t₂g orbitals with their spins paired. This results in a total spin (S) of 0, and the material is expected to be diamagnetic.

-

High-Spin State (t₂g⁴ e_g²): If the crystal field splitting is small, electrons will occupy both t₂g and e_g orbitals to maximize their spin multiplicity, resulting in unpaired electrons and paramagnetic behavior.

For 5d transition metals like iridium, the crystal field splitting is generally large, and the spin-orbit coupling is significant. Therefore, a low-spin d⁶ configuration is expected, which would suggest that IrCl₃ is diamagnetic.

However, a temperature-independent paramagnetic contribution, known as Van Vleck paramagnetism , can also be present.[1][6] This second-order effect arises from the mixing of the non-magnetic ground state with excited states under the influence of an external magnetic field.[1][6]

Quantitative Magnetic Susceptibility Data

There is a notable scarcity of comprehensive, temperature-dependent magnetic susceptibility data for the different polymorphs of this compound in the published literature. This presents a significant gap in the full understanding of this material. The available data is summarized below.

| Compound | Molar Magnetic Susceptibility (χ_m) | Temperature (K) | Magnetic Behavior |

| This compound (unspecified) | -14.4 x 10⁻⁶ cm³/mol | 298 (approx.) | Diamagnetic |

Note: This value is from a single source and may represent the diamagnetic contribution, not the total magnetic susceptibility which could have paramagnetic components.

The negative value reported suggests diamagnetism, which aligns with the expectation of a low-spin d⁶ configuration for Ir³⁺.[4] However, without temperature-dependent measurements, it is difficult to rule out weak paramagnetism or antiferromagnetic ordering at low temperatures, a phenomenon observed in related iridium compounds like some hexahalides.[7][8] Theoretical calculations from the Materials Project predict a non-magnetic ground state for a specific crystalline form of IrCl₃.[5][9]

Experimental Protocols for Magnetic Susceptibility Measurement

The determination of the magnetic properties of this compound requires sensitive experimental techniques capable of measuring small magnetic moments. The primary method for such characterization is SQUID (Superconducting Quantum Interference Device) magnetometry.

Synthesis of Anhydrous this compound

A prerequisite for accurate magnetic measurements is the synthesis of pure, anhydrous IrCl₃.

Protocol for Synthesis of α-IrCl₃:

-

Starting Material: High-purity iridium metal sponge.

-

Reaction: The iridium sponge is placed in a quartz tube furnace.

-

Chlorination: A stream of dry chlorine gas is passed over the iridium sponge.

-

Temperature: The furnace is heated to 650 °C.[4]

-

Reaction Time: The reaction is allowed to proceed for several hours until the iridium is completely converted to iridium(III) chloride.

-

Collection: The resulting α-IrCl₃ powder is collected in a dry, inert atmosphere to prevent hydration.

SQUID Magnetometry Measurements

A SQUID magnetometer is the instrument of choice for measuring the magnetic moment of materials with high sensitivity as a function of temperature and applied magnetic field.[10][11][12]

Experimental Workflow for SQUID Magnetometry:

Caption: Workflow for magnetic susceptibility measurement of IrCl₃ using a SQUID magnetometer.

Detailed Protocol:

-

Sample Preparation: A precisely weighed amount (typically a few milligrams) of the powdered anhydrous IrCl₃ is placed inside a gelatin capsule. The capsule is then fixed within a plastic straw, which serves as the sample holder.

-

Measurement Procedure:

-

The sample holder is inserted into the SQUID magnetometer.

-

The sample chamber is purged with helium gas and cooled to the lowest desired temperature (e.g., 2 K).

-

Zero-Field-Cooled (ZFC) Measurement: The magnetic susceptibility is measured as the temperature is increased in the presence of a small applied magnetic field (e.g., 1000 Oe).

-

Field-Cooled (FC) Measurement: The sample is cooled back down to the lowest temperature in the presence of the same magnetic field, and the susceptibility is measured again as the temperature is increased. Divergence between ZFC and FC curves can indicate magnetic ordering or spin-glass behavior.

-

Isothermal Magnetization (M-H) Loop: At various constant temperatures, the applied magnetic field is swept through a range (e.g., -5 T to 5 T) and the magnetization is measured to check for hysteresis, a hallmark of ferromagnetic or ferrimagnetic ordering.

-

-

Data Analysis:

-

The raw data (magnetic moment) is converted to molar magnetic susceptibility (χ_m).

-

The magnetic susceptibility is plotted as a function of temperature (χ_m vs. T).

-

If the material exhibits paramagnetic behavior, the inverse susceptibility (1/χ_m) is plotted against temperature and fitted to the Curie-Weiss law to determine the effective magnetic moment and the Weiss constant.[13][14][15]

-

Interpreting Magnetic Data: Potential Scenarios for IrCl₃

The temperature-dependent magnetic susceptibility data can reveal the dominant magnetic behavior of this compound.

Caption: Possible magnetic behaviors of IrCl₃ based on experimental data.

-

Diamagnetism: If IrCl₃ is purely diamagnetic, its magnetic susceptibility will be small, negative, and largely independent of temperature. This would confirm the low-spin t₂g⁶ electronic configuration with no unpaired electrons.

-

Paramagnetism: If there are unpaired electrons (in a high-spin state) or a significant Van Vleck contribution, the susceptibility will be positive and likely decrease with increasing temperature, following the Curie-Weiss law at higher temperatures.

-

Antiferromagnetism: If there are magnetic interactions between neighboring Ir³⁺ ions, the material may order antiferromagnetically at a specific Néel temperature (T_N). This would be observed as a cusp or peak in the magnetic susceptibility versus temperature plot.

Conclusion and Future Outlook

The magnetic properties of this compound remain an area ripe for further investigation. While theoretical considerations suggest a diamagnetic or weakly paramagnetic nature stemming from the low-spin d⁶ configuration of Ir³⁺, a comprehensive experimental dataset, particularly temperature-dependent magnetic susceptibility measurements for both α and β polymorphs, is conspicuously absent from the scientific literature. Such studies are essential to definitively characterize the magnetic ground state of this important compound and to explore the possibility of more complex magnetic phenomena, such as low-temperature magnetic ordering driven by spin-orbit coupling and exchange interactions. The experimental protocols and interpretative frameworks provided in this guide offer a clear path forward for researchers to elucidate the intriguing magnetic behavior of this compound.

References

- 1. Van Vleck paramagnetism - Wikipedia [en.wikipedia.org]

- 2. Iridium (III) Chloride | this compound trihydrate | IrCl3 · 3H2O - Ereztech [ereztech.com]

- 3. Iridium(III) chloride trihydrate | Cl3H6IrO3 | CID 6102153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. phys.sci.hokudai.ac.jp [phys.sci.hokudai.ac.jp]

- 7. [2310.02965] Structure transition and zigzag magnetic order in Ir/Rh-substituted honeycomb lattice RuCl3 [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. mp-568208: IrCl3 (orthorhombic, Fddd, 70) [legacy.materialsproject.org]

- 10. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]

- 11. Research (Project Detail) · MIP [mip.org]

- 12. Quantum Design North America - Products - Magnetic Property Measurement System 3 (MPMS 3) is an automated SQUID Magnetometer / Susceptometer. MPMS 3 comes with a 7 T superconducting magnet and temperature range of 1.8 - 400 K, ideal for ultra-sensitive magnetic property measurements of materials. Also capable of electrical and sub-kelvin measurements. [qdusa.com]

- 13. britannica.com [britannica.com]

- 14. Curie–Weiss law - Wikipedia [en.wikipedia.org]

- 15. testbook.com [testbook.com]

An In-depth Technical Guide to Iridium Trichloride Trihydrate for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of iridium trichloride (B1173362) trihydrate, with a focus on its molecular characteristics. The information is tailored for researchers, scientists, and professionals in the field of drug development who may utilize this compound in catalysis, synthesis, or as a precursor for novel therapeutic agents.

Core Properties of Iridium Trichloride Trihydrate

This compound trihydrate is a dark green, hygroscopic solid and a common starting material in iridium chemistry.[1] It is the hydrated form of iridium(III) chloride, an inorganic compound with the formula IrCl₃.[1] The trihydrate is more commonly encountered than the anhydrous form.[1]

Quantitative Data Summary

The fundamental molecular and physical properties of this compound trihydrate are summarized in the table below for easy reference.

| Property | Value | Source |

| Chemical Formula | IrCl₃·3H₂O | [2][3][4] |

| Molecular Formula | Cl₃H₆IrO₃ | [5] |

| Molecular Weight | 352.62 g/mol | [2][4][5] |

| CAS Number | 13569-57-8 | [2][3][4][5] |

| Appearance | Black-brown to dark green solid/crystals | [1][3][4] |

| Density | 5.30 g/cm³ | [1][6] |

| Melting Point | Decomposes at 763 °C | [1][3][6] |

| Solubility | Soluble in water | [1] |

Experimental Protocol: Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard analytical technique used to determine the thermal stability of a material and to measure changes in its mass as a function of temperature. This protocol outlines a general procedure for determining the number of water molecules in a hydrated salt, such as this compound trihydrate.

Objective: To experimentally verify the number of water molecules of hydration in this compound trihydrate by measuring the mass loss upon heating.

Materials and Equipment:

-

This compound trihydrate sample

-

Thermogravimetric Analyzer (TGA)

-

High-purity inert gas (e.g., Nitrogen or Argon)

-

Microbalance

-

Sample pan (e.g., platinum or alumina)

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the this compound trihydrate sample (typically 5-10 mg) into a TGA sample pan using a microbalance. Record the initial mass precisely.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a non-reactive atmosphere.

-

Set the temperature program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above the dehydration point but below the decomposition of the anhydrous salt (e.g., 250 °C). The trihydrate is known to decompose to the anhydrous form at 200 °C.[1]

-

-

-

Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

-

Data Analysis:

-

The resulting TGA curve will show a step-wise decrease in mass corresponding to the loss of water molecules.

-

Determine the initial mass (m_initial) and the final mass after dehydration (m_final) from the TGA curve.

-

Calculate the mass of water lost (m_water) = m_initial - m_final.

-

Calculate the percentage of water in the hydrate: %H₂O = (m_water / m_initial) * 100.

-

Determine the moles of water (n_water) = m_water / M_water (where M_water is the molar mass of water, ~18.015 g/mol ).

-

Determine the moles of anhydrous this compound (n_anhydrous) = m_final / M_anhydrous (where M_anhydrous is the molar mass of IrCl₃, ~298.58 g/mol ).[1]

-

Calculate the ratio of moles of water to moles of anhydrous salt: Ratio = n_water / n_anhydrous. This ratio should be an integer value corresponding to the number of water molecules of hydration.

-

Logical Workflow and Visualization

The following diagrams illustrate key relationships and workflows relevant to the use of this compound trihydrate in a research context.

Caption: Synthetic pathways starting from this compound trihydrate.

Caption: Experimental workflow for determining water of hydration via TGA.

References

- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Iridium (III) Chloride | this compound trihydrate | IrCl3 · 3H2O - Ereztech [ereztech.com]

- 4. Iridium(III) chloride trihydrate, 53-56% Ir 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Iridium(III) chloride trihydrate | Cl3H6IrO3 | CID 6102153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Manufacturer - Quality iridium chloride,14996-61-3,Iridium(III) Chloride Hydrate| UIV Chem [riyngroup.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Iridium(III) Chloride for Academic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Iridium(III) chloride (IrCl₃), a pivotal starting material in iridium chemistry. The document details the distinct characteristics of its anhydrous and hydrated forms, offers structured data for easy reference, presents detailed experimental protocols for its synthesis and key reactions, and illustrates relevant chemical and biological pathways.

Core Physical and Chemical Properties

Iridium(III) chloride is an inorganic compound that exists in several forms, primarily as an anhydrous solid or a hydrated salt. The properties of these forms differ significantly, which is a critical consideration for their application in research and synthesis. The anhydrous form is relatively rare and insoluble in water, while the hydrated form is more common and water-soluble, serving as the principal precursor for a vast array of organometallic and coordination complexes.[1][2]

Quantitative Data Summary

The key physical and chemical properties of the different forms of Iridium(III) chloride are summarized in the tables below for easy comparison.

Table 1: General Properties of Iridium(III) Chloride Forms

| Property | Anhydrous IrCl₃ | Hydrated IrCl₃ (Trihydrate) |

| Chemical Formula | IrCl₃ | IrCl₃·3H₂O |

| Molar Mass | 298.58 g/mol [1][3] | 352.62 g/mol [4][5] |

| Appearance | α-form: Brown solidβ-form: Red solid[1][2] | Dark green to black crystalline solid[1][2][3] |

| CAS Number | 10025-83-9[1][3] | 14996-61-3 (hydrate)[1][3], 13569-57-8 (trihydrate)[4][5] |

Table 2: Physical Properties of Iridium(III) Chloride

| Property | Anhydrous IrCl₃ | Hydrated IrCl₃ (Trihydrate) |

| Density | 5.30 g/cm³[1][3] | 5.3 g/mL at 25 °C[2][6] |

| Melting Point | 763 °C (1405 °F; 1036 K) (decomposes)[1][3][7] | Decomposes to anhydrous form at 200 °C[2] |

| Boiling Point | Not Applicable | Not Applicable |

| Solubility in Water | Insoluble[1][8][9][10] | Soluble[1][2][3] |

| Solubility in other solvents | Insoluble in HCl and alkanes[1]. Soluble in aqua regia.[11][12] | Soluble in alcohol.[2][13] |

| Magnetic Susceptibility (χ) | -14.4·10⁻⁶ cm³/mol[1] | Not specified |

Table 3: Crystallographic Data for Anhydrous Iridium(III) Chloride Polymorphs

| Property | α-IrCl₃ | β-IrCl₃ |

| Crystal System | Monoclinic[1][10] | Orthorhombic[1] |

| Space Group | C2/m[1][10] | Fddd[1] |

| Lattice Constants | a = 5.99 Åb = 10.37 Åc = 5.99 Åβ = 109.4°[1] | a = 6.95 Åb = 9.81 Åc = 20.82 Å[1] |

| Calculated Density | 5.33 g/cm³[1] | 5.34 g/cm³[1] |

Experimental Protocols

Detailed methodologies for the synthesis of Iridium(III) chloride and its important derivatives are crucial for reproducible research.

Synthesis of Anhydrous Iridium(III) Chloride (α-form)

This protocol describes the direct chlorination of iridium metal at high temperatures.

Methodology:

-

Preparation of Iridium Sponge: Iridium is typically separated from other platinum group metals as crystalline ammonium (B1175870) hexachloroiridate, (NH₄)₂[IrCl₆]. This salt is reduced to iridium metal sponge by heating in a stream of hydrogen gas.[1][2]

-

Chlorination: Place the iridium sponge in a porcelain boat within a quartz combustion tube.

-

Reaction Conditions: Heat the tube to 650 °C. Pass dry chlorine gas over the heated iridium sponge.[1][2] The reaction is typically carried out until the conversion to IrCl₃ is complete.

-

Product Isolation: After the reaction, the system is cooled under an inert atmosphere (e.g., nitrogen or argon). The resulting brown solid is anhydrous α-IrCl₃.

-

Safety: This reaction must be performed in a well-ventilated fume hood due to the use of chlorine gas and high temperatures. Appropriate personal protective equipment (PPE) should be worn.

Synthesis of Hydrated Iridium(III) Chloride

This method involves the dissolution of iridium precursors in hydrochloric acid. An electrolytic method for dissolving iridium powder is also described.

Methodology 1: From Hydrated Iridium(III) Oxide

-

Reaction Setup: Place hydrated iridium(III) oxide (Ir₂O₃·nH₂O) in a round-bottom flask.

-

Acid Digestion: Add concentrated hydrochloric acid (HCl) and heat the mixture.[1][2]

-

Product Formation: The hydrated oxide will dissolve to form a dark green solution of hydrated iridium(III) chloride.

-

Isolation: The solution is carefully evaporated to yield the dark green, hygroscopic crystals of IrCl₃·xH₂O.

Methodology 2: Electrolytic Dissolution and Crystallization [6][12][14][15]

-

Electrolysis Setup: Place 30.0 g of high-purity (99.99%) iridium powder into a U-shaped quartz electrolytic cell. Add 500 mL of concentrated (37%) hydrochloric acid.[12]

-

Electrolysis: Apply a 40V alternating current to the electrodes. The current will vary between 10 and 40 amps. Maintain the temperature of the hydrochloric acid at approximately 113°C using a cooling system for about 6 hours.[12]

-

Filtration and Concentration: After electrolysis, filter the resulting chloroiridic acid (H₃IrCl₆) solution to remove any unreacted iridium powder. Distill the filtrate to remove excess HCl and concentrate the solution.[6][12]

-

Crystallization: Place the concentrated solution into a crystallization furnace at 110-115 °C for 10-12 hours to obtain crystals of IrCl₃·3H₂O.[6][12]

Synthesis of Vaska's Complex from Hydrated IrCl₃

Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], is a key organometallic compound synthesized from hydrated IrCl₃.

-

Reaction Setup: In a round-bottom flask, combine hydrated iridium(III) chloride (IrCl₃·3H₂O) and an excess of triphenylphosphine (B44618) (PPh₃).

-

Solvent and CO Source: Add a high-boiling solvent that can also serve as a source of carbon monoxide (CO), such as N,N-dimethylformamide (DMF) or 2-methoxyethanol (B45455).[13][16]

-

Reaction Conditions: Reflux the mixture under an inert atmosphere (nitrogen) for several hours (e.g., 2 hours at 190 °C in 2-methoxyethanol for an 86% yield).[1] During the reaction, Ir(III) is reduced to Ir(I), and triphenylphosphine acts as both a ligand and a reductant.[16]

-

Product Isolation: Upon cooling, the bright yellow, crystalline product, Vaska's complex, precipitates from the solution. The product can be collected by filtration, washed with a suitable solvent like ethanol (B145695), and dried.

Synthesis of Cyclooctadiene Iridium Chloride Dimer from Hydrated IrCl₃

The dimer, [(COD)IrCl]₂, is another vital precursor in iridium catalysis.

-

Reaction Setup: In a round-bottom flask, add hydrated iridium(III) chloride (IrCl₃·3H₂O).

-

Reactants: Add a mixture of an alcohol solvent (e.g., ethanol or isopropanol), water, and 1,5-cyclooctadiene (B75094) (COD).

-

Reaction Conditions: Reflux the mixture under a nitrogen atmosphere. During this process, Ir(III) is reduced to Ir(I).[18] The reaction time can vary from a few hours to 24 hours.[19][21]

-

Product Isolation: As the reaction proceeds, an orange-red precipitate of [(COD)IrCl]₂ forms. After cooling the reaction mixture, the product is collected by filtration, washed with cold methanol (B129727) or ethanol, and dried under vacuum.[19][20]

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and processes involving Iridium(III) chloride.

Relationship between Forms of Iridium(III) Chloride

Caption: Interconversion pathways between metallic iridium and various forms of Iridium(III) chloride.

Experimental Workflow: Synthesis of Hydrated IrCl₃ via Electrolysis

Caption: Step-by-step workflow for the synthesis of hydrated Iridium(III) chloride.

Role in Drug Development: Generalized Anticancer Mechanism

While IrCl₃ is a precursor, its derivative Ir(III) complexes show promise in cancer therapy. This diagram illustrates a generalized mechanism of action.

Caption: Generalized signaling pathway for the anticancer activity of Ir(III) complexes.[9][22]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Current status of iridium-based complexes against lung cancer [frontiersin.org]

- 4. Page loading... [wap.guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. CN102408135A - Preparation method of iridium trichloride hydrate - Google Patents [patents.google.com]

- 7. University of Glasgow - Schools - School of Chemistry - Research - Research Impact - Improved drug discovery and development through use of novel iridium catalysts [gla.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Radiosensitization effect of iridium (III) complex on lung cancer cells via mitochondria apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bloomtechz.com [bloomtechz.com]

- 12. Page loading... [guidechem.com]

- 13. scientificupdate.com [scientificupdate.com]

- 14. Method for preparing iridous chloride hydrate - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN102408135B - Method for preparing iridous chloride hydrate - Google Patents [patents.google.com]

- 16. Vaska's_complex [chemeurope.com]

- 17. Vaska's complex - Wikipedia [en.wikipedia.org]

- 18. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]

- 19. Chloro(1,5-cyclooctadiene)iridium(I) dimer | 12112-67-3 [chemicalbook.com]

- 20. CN106380490A - One-step synthesis method of (1,5-cyclooctadiene)-dichloro iridium dipolymer - Google Patents [patents.google.com]

- 21. Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Iridium(III) complexes inhibit the proliferation and migration of BEL-7402 cells through the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Iridium Trichloride (CAS 10025-83-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium trichloride (B1173362) (IrCl₃), particularly its hydrated form, is a pivotal precursor in the synthesis of a vast array of organometallic iridium complexes that function as highly efficient and selective catalysts in organic synthesis. This guide provides a comprehensive overview of the physicochemical properties, synthesis, safety and handling, and significant applications of iridium trichloride, with a special focus on its role in catalysis. Detailed experimental protocols for the preparation of key iridium catalyst precursors from this compound are presented, alongside visualizations of fundamental catalytic cycles.

Physicochemical Properties

This compound is an inorganic compound that exists in both anhydrous and hydrated forms. The anhydrous form is less common, while the hydrated form, typically a trihydrate (IrCl₃·3H₂O), is a dark green, hygroscopic solid and serves as a common starting material in iridium chemistry.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10025-83-9 (anhydrous) | [1] |

| Molecular Formula | IrCl₃ | [2] |

| Molecular Weight | 298.58 g/mol (anhydrous) | [2] |

| Appearance | Dark green to black crystalline powder | [3][4] |

| Melting Point | 763 °C (decomposes) | [3] |

| Solubility | Anhydrous form is insoluble in water, acids, and alkanes. The hydrated form is soluble in water. | [1] |

| Density | 5.3 g/cm³ | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the chlorination of iridium metal at high temperatures.

Direct Chlorination of Iridium Metal

A common method for preparing anhydrous this compound involves the direct reaction of iridium metal with chlorine gas at elevated temperatures.

Experimental Protocol:

-

Iridium metal sponge or powder is placed in a quartz tube.

-

A stream of dry chlorine gas is passed over the iridium metal.

-

The tube is heated to 650 °C.

-

The this compound is formed as a crystalline solid.

Reaction: 2 Ir(s) + 3 Cl₂(g) → 2 IrCl₃(s)

Preparation of Hydrated this compound

The more commonly used hydrated form is typically prepared by dissolving iridium(III) oxide hydrate (B1144303) in hydrochloric acid.[1]

Experimental Protocol:

-

Hydrated iridium(III) oxide is suspended in concentrated hydrochloric acid.

-

The mixture is heated gently with stirring until the oxide dissolves completely.

-

The resulting solution is carefully evaporated to yield dark green crystals of hydrated this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat are mandatory when handling this compound. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Applications in Catalysis

This compound is a versatile precursor for a wide range of homogeneous and heterogeneous catalysts.[5] These catalysts are highly valued for their activity and selectivity in a variety of organic transformations, including hydrogenation, C-H activation, and transfer hydrogenation.[5]

Precursor to Homogeneous Catalysts

This compound is the starting material for the synthesis of many important iridium(I) and iridium(III) catalyst precursors.

Vaska's complex is a well-known iridium(I) square planar complex that exhibits reactivity towards oxidative addition and is a catalyst for various reactions.[3][6]

Experimental Protocol:

-

In a round-bottom flask, add hydrated this compound (IrCl₃·3H₂O), triphenylphosphine (B44618) (PPh₃), and a high-boiling solvent such as dimethylformamide (DMF).[7]

-

The mixture is heated to reflux under a nitrogen atmosphere. DMF serves as both the solvent and the source of the carbonyl ligand.[3][7]

-

The reaction mixture is cooled, and the product, a bright yellow crystalline solid, is isolated by filtration.[7]

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Mechanistic study of C-H activation by iridium complexes" by Rozalie S G Corea [scholarscompass.vcu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ir-Catalyzed Intermolecular Branch-Selective Allylic C-H Amidation of Unactivated Terminal Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes [frontiersin.org]

A Comprehensive Technical Guide to the Thermal Decomposition of Iridium (III) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of iridium (III) chloride (IrCl₃), a critical parameter in its application as a catalyst, precursor for organometallic synthesis, and in materials science. This document outlines the decomposition pathways for both its anhydrous and hydrated forms, supported by quantitative data, detailed experimental protocols, and process visualizations.

Overview of Iridium (III) Chloride and its Thermal Stability

Iridium (III) chloride is an inorganic compound that serves as a primary starting material for much of iridium chemistry.[1] It exists in two main forms: an anhydrous salt (IrCl₃) and a more commonly encountered hydrated form, iridium (III) chloride trihydrate (IrCl₃·3H₂O).[2] The thermal stability and decomposition pathway are highly dependent on the presence of water of hydration and the composition of the surrounding atmosphere. Anhydrous IrCl₃ is a dark green, hygroscopic crystalline solid, while the hydrated form is also a dark green solid.[1][2] Understanding the thermal behavior of these compounds is essential for their proper handling, storage, and application in high-temperature processes.

Thermal Decomposition Data

The thermal decomposition of iridium (III) chloride has been characterized under various atmospheric conditions. The data presented below summarizes the key decomposition stages and corresponding temperature ranges for both anhydrous and hydrated forms.

Anhydrous Iridium (III) Chloride (IrCl₃)

The anhydrous form of iridium (III) chloride is more thermally stable than its hydrated counterpart. Its decomposition is a direct process that is influenced by the surrounding atmosphere.

| Decomposition Temperature (°C) | Atmosphere | Products of Decomposition | Reference |

| 763 | Air | Iridium (IV) oxide (IrO₂) | [2] |

| 1070 | Air | Iridium metal (Ir) (from IrO₂) | [2] |

| 763 | Not Specified | Decomposes | [1][3] |

| 190 | Hydrogen (H₂) | Iridium metal (Ir), Hydrogen chloride (HCl) | [2] |

Hydrated Iridium (III) Chloride (IrCl₃·3H₂O)

The decomposition of hydrated iridium (III) chloride is a multi-step process, beginning with the loss of water molecules (dehydration) followed by the decomposition of the resulting anhydrous salt.

| Temperature Range (°C) | Atmosphere | Process | Products | Reference |

| 50 - 400 | Oxidative (2% O₂ - 98% Ar) | Dehydration | Anhydrous IrCl₃, H₂O | |

| 200 | Not Specified | Dehydration | Anhydrous IrCl₃ | [2] |

| 650 - 750 | Oxidative (2% O₂ - 98% Ar) | Dechlorination-Reoxidation | Iridium (IV) oxide (IrO₂), Hydrogen chloride (HCl) | |

| > 900 | Oxidative (2% O₂ - 98% Ar) | Dissociative Deoxidation | Iridium metal (Ir), Oxygen (O₂) |

Decomposition Pathways and Mechanisms

The environment in which thermal decomposition occurs plays a critical role in the sequence of chemical reactions and the final products formed.

Decomposition in an Oxidative Atmosphere

In the presence of an oxidant like air or an oxygen-argon mixture, the decomposition of hydrated iridium (III) chloride proceeds through distinct stages. Initially, the compound undergoes dehydration to form anhydrous IrCl₃.[2] As the temperature increases, a complex process of dechlorination and oxidation takes place, leading to the formation of iridium (IV) oxide.[2] At even higher temperatures, this oxide further decomposes to yield metallic iridium.[2]

Decomposition in a Reductive Atmosphere

Under a reducing atmosphere, such as hydrogen, the decomposition of anhydrous iridium (III) chloride follows a more direct path to the metallic state at a significantly lower temperature.[2]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard technique used to determine the thermal stability and decomposition characteristics of materials. The following is a generalized protocol for the thermal analysis of iridium (III) chloride.

Objective: To determine the thermal decomposition temperature and mass loss of iridium (III) chloride as a function of temperature in a controlled atmosphere.

Apparatus:

-

Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) for evolved gas analysis.

-

High-purity inert (e.g., Nitrogen, Argon) and reactive (e.g., Air, 2% H₂ in Ar) gases.

-

Microbalance for accurate sample weighing.

-

Sample pans (e.g., platinum, alumina).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the iridium (III) chloride sample into a TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the system with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to establish an inert atmosphere and remove any adsorbed moisture.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a final temperature (e.g., 1100°C).

-

-

Data Collection:

-

Continuously record the sample weight as a function of temperature and time.

-

Simultaneously, analyze the evolved gases using the coupled mass spectrometer to identify the decomposition products.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

The onset temperature of each weight loss step corresponds to a decomposition event.

-

Correlate the weight loss percentages with the theoretical losses for proposed decomposition reactions.

-

Use the MS data to confirm the identity of the gaseous products evolved at each decomposition stage.

-

Conclusion

The thermal decomposition of iridium (III) chloride is a complex process that is highly dependent on its hydration state and the surrounding atmospheric conditions. Anhydrous IrCl₃ decomposes at 763°C in air, while the hydrated form undergoes a multi-step decomposition beginning with dehydration at temperatures as low as 50°C. A thorough understanding of these decomposition pathways, as elucidated by techniques such as thermogravimetric analysis, is paramount for professionals in research and development who utilize iridium compounds in high-temperature applications. The data and protocols presented in this guide serve as a critical resource for ensuring the predictable and controlled use of iridium (III) chloride.

References

An In-depth Technical Guide to the Oxidation States of Iridium in Iridium(III) Chloride

This technical guide provides a comprehensive analysis of the oxidation states of iridium in iridium(III) chloride (IrCl₃), a pivotal compound in coordination chemistry and catalysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the electronic structure, characterization, and reactivity of IrCl₃, with a focus on its predominant +3 oxidation state.

Introduction: The Versatile Oxidation States of Iridium

Iridium, a dense and highly corrosion-resistant transition metal, is distinguished by its ability to exist in a wide array of oxidation states, ranging from -3 to an exceptionally high +9.[1][2] The most commonly encountered oxidation states in its compounds are +1, +2, +3, and +4.[1] The +9 oxidation state, the highest recorded for any element, has been identified in the gaseous cation [IrO₄]⁺.[1][3] This remarkable electronic flexibility underpins iridium's diverse applications, particularly in catalysis. Iridium(III) chloride serves as a crucial starting material for accessing much of this chemistry.[4][5]

Iridium(III) Chloride: Forms and Structures

Iridium(III) chloride is an inorganic compound with the formula IrCl₃.[4] It is most commonly available in two forms:

-

Anhydrous IrCl₃ : A relatively rare, hygroscopic crystalline solid. It exists in two polymorphic forms: the monoclinic α-polymorph and the rhombohedral β-polymorph.[4] Both structures feature six-coordinate iridium ions in an octahedral geometry, similar to the structure of aluminum chloride.[4] The α-form is typically brown, while the β-form is red.[4]

-

Hydrated IrCl₃ (IrCl₃·xH₂O) : This is the more frequently encountered form, appearing as a dark green, hygroscopic solid.[4] The trihydrate, IrCl₃(H₂O)₃, is a common and versatile starting point for synthesizing a vast range of iridium complexes.[4][6]

The primary and most stable oxidation state of iridium in both anhydrous and hydrated iridium trichloride (B1173362) is +3.[7][8]

Experimental Determination of the Iridium Oxidation State

The oxidation state of iridium in its compounds is not merely a formal assignment but an experimentally verifiable property. Several spectroscopic and analytical techniques can be employed, with X-ray Photoelectron Spectroscopy (XPS) being one of the most direct and powerful methods.

XPS provides quantitative information about the elemental composition and chemical (oxidation) states of the elements on a material's surface. The technique involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. The binding energy of these core-level electrons is sensitive to the chemical environment and oxidation state of the atom.

For iridium, the Ir 4f core-level spectrum is particularly informative. The binding energy of the Ir 4f₇/₂ peak shifts to higher values as the oxidation state of the iridium atom increases. This chemical shift allows for the clear differentiation between metallic iridium (Ir⁰), Ir³⁺, and Ir⁴⁺ states.[9]

-

Sample Preparation :

-

Anhydrous IrCl₃ must be handled in an inert atmosphere (e.g., a glovebox) to prevent hydration and oxidation.

-

The powder sample is mounted onto a sample holder using conductive carbon tape.

-

The sample is then transferred to the XPS instrument's ultra-high vacuum (UHV) chamber.

-

-

Instrumentation and Data Acquisition :

-

X-ray Source : A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.[10]

-

Analysis Chamber : The analysis is conducted under UHV conditions (<10⁻⁹ torr) to prevent surface contamination.

-

Survey Scan : A wide energy range scan (0-1200 eV) is first acquired to identify all elements present on the surface.

-

High-Resolution Scan : A high-resolution scan of the Ir 4f region (typically 58-70 eV) is then performed to determine the oxidation state. Scans of other relevant regions (Cl 2p, O 1s, C 1s) are also acquired.

-

Charge Correction : For insulating samples, a low-energy electron flood gun may be used to compensate for surface charging. The C 1s peak of adventitious carbon (at 284.8 eV) is often used as a reference for charge correction.

-

-

Data Analysis :

-

The high-resolution Ir 4f spectrum is analyzed using specialized software (e.g., XPSpeak, CasaXPS).

-

The background is subtracted (e.g., using a Shirley background).

-

The spectrum is curve-fitted with appropriate line shapes (e.g., Gaussian-Lorentzian functions) to deconvolute the contributions from different oxidation states.[9] The Ir 4f peak is a doublet (4f₇/₂ and 4f₅/₂) with a spin-orbit splitting of approximately 3.0 eV and an area ratio of 4:3.

-

The logical workflow for this experimental protocol is visualized in the diagram below.

Quantitative Data on Iridium Oxidation States

The binding energies obtained from XPS are key quantitative indicators of the oxidation state. The table below summarizes typical binding energy values for the Ir 4f₇/₂ peak for iridium in various oxidation states, providing a clear basis for comparison.

| Iridium Species | Formal Oxidation State | Ir 4f₇/₂ Binding Energy (eV) | Reference(s) |

| Ir Metal | 0 | 60.8 ± 0.2 | [9] |

| IrCl₃ | +3 | ~62.5 | [9] |

| IrO₂ | +4 | 61.9 ± 0.5 | [9] |

Note: Binding energy values can vary slightly depending on the specific chemical environment, instrument calibration, and referencing method.

Synthesis and Reactivity: The Centrality of the Ir(III) State

The +3 oxidation state in IrCl₃ is the foundation for a vast range of organometallic and coordination chemistry. The hydrated form, IrCl₃·xH₂O, is particularly valued as a precursor due to its solubility and reactivity.[5][11]

The synthesis routes for the different forms of iridium trichloride are distinct, highlighting the conditions required to maintain the Ir(III) state.

Hydrated iridium(III) chloride is the starting point for the synthesis of many important iridium complexes, where the iridium center typically retains its +3 oxidation state or is transformed into other states like Ir(I).

-

Vaska's Complex ([IrCl(CO)(PPh₃)₂]) : Prepared by reacting IrCl₃·xH₂O with triphenylphosphine (B44618) (PPh₃) in a high-boiling solvent like dimethylformamide.[4]

-

Cyclooctadiene Dimer ([(COD)IrCl]₂) : Synthesized by heating IrCl₃·xH₂O with 1,5-cyclooctadiene (B75094) in an alcohol/water mixture.[4] This Ir(I) complex is a vital catalyst precursor.

-

Ammine Complexes : Reaction with ammonia (B1221849) can form complexes like [IrCl(NH₃)₅]Cl₂.[4]

The role of IrCl₃ as a central precursor is illustrated in the following diagram.

Conclusion

The chemistry of iridium(III) chloride is fundamentally defined by the +3 oxidation state of the iridium center. This state is robust and has been unequivocally confirmed by techniques such as X-ray Photoelectron Spectroscopy. While iridium can access a vast range of oxidation states, the Ir(III) state in IrCl₃ serves as the most common and practical entry point for the synthesis of new catalysts, phosphorescent emitters for OLEDs, and potential therapeutic agents. A thorough understanding of the electronic structure and its experimental determination is therefore essential for professionals leveraging the unique properties of this remarkable element.

References

- 1. Iridium compounds - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cool-chemistry.ucoz.ua [cool-chemistry.ucoz.ua]

- 4. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 5. Iridium iii Chloride Less Price High Purity Worldwide Delivery [nanoshel.com]

- 6. nbinno.com [nbinno.com]

- 7. WebElements Periodic Table » Iridium » this compound [webelements.com]

- 8. WebElements Periodic Table » Iridium » this compound [winter.group.shef.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Core Reactions of Hydrated Iridium Trichloride

For Researchers, Scientists, and Drug Development Professionals

Hydrated iridium trichloride (B1173362) (IrCl₃·xH₂O) stands as a cornerstone in iridium chemistry, serving as a versatile precursor for a vast array of organometallic and coordination complexes. Its significance extends to numerous catalytic applications, making a thorough understanding of its fundamental reactions paramount for researchers in academia and industry. This technical guide provides a detailed overview of the core reactions of hydrated iridium trichloride, complete with experimental protocols, quantitative data, and mechanistic visualizations to facilitate its application in research and development.

Overview of Reactivity

Hydrated this compound, a dark green to black crystalline solid, is the most common and accessible starting material for iridium chemistry.[1] While the anhydrous form is insoluble in water, the hydrated form exhibits solubility in water and alcohols, enhancing its reactivity.[1] The iridium center in this compound exists in the +3 oxidation state. A significant portion of its chemistry involves the reduction of Ir(III) to the catalytically crucial Ir(I) oxidation state. The primary reactions of hydrated this compound can be categorized as follows:

-

Precursor to Iridium(I) and Iridium(III) Complexes: It is the primary starting material for a multitude of iridium complexes through ligand substitution, reduction, and oxidative addition sequences.

-

Catalyst Precursor: It is used to generate active catalysts for a variety of organic transformations, including hydrogenations, C-H bond activation, and hydroformylation.

Key Reactions and Experimental Protocols

This section details the fundamental reactions of hydrated this compound, providing specific experimental procedures and quantitative data for the synthesis of key iridium complexes.

Synthesis of Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂])

One of the most well-known reactions of hydrated this compound is the synthesis of Vaska's complex, a 16-electron square planar Ir(I) complex. This reaction involves the reduction of Ir(III) to Ir(I) in the presence of triphenylphosphine (B44618) (PPh₃), which acts as both a ligand and a reducing agent. The carbonyl ligand is typically derived from a solvent that can serve as a carbon monoxide source, such as dimethylformamide (DMF) or 2-methoxyethanol (B45455).[2][3]

Experimental Protocol:

A mixture of hydrated this compound (1.0 g, ~2.8 mmol, based on Ir content) and an excess of triphenylphosphine (6.0 g, 22.9 mmol) is refluxed in 2-methoxyethanol (60 mL) under an inert atmosphere (e.g., nitrogen or argon) for approximately 2 hours. During the reflux, the color of the solution changes, and a yellow crystalline product precipitates. After cooling to room temperature, the bright yellow crystals of Vaska's complex are collected by filtration, washed with ethanol (B145695), and dried under vacuum.

Quantitative Data for Vaska's Complex Synthesis:

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| IrCl₃·xH₂O, PPh₃ | 2-methoxyethanol | 120 (reflux) | 2 | ~85 | |

| IrCl₃·xH₂O, PPh₃ | Dimethylformamide (DMF) | 153 (reflux) | 1 | ~70 | [2] |

| IrCl₃·xH₂O, PPh₃ | Diethylene glycol | 190-210 | 0.5 | >80 |

Reaction Pathway:

Synthesis of Alkene Complexes

Hydrated this compound is a common precursor for the synthesis of Ir(I) alkene complexes, which are valuable starting materials for other iridium catalysts. A prominent example is the preparation of the cyclooctadiene iridium chloride dimer, [Ir(COD)Cl]₂. This reaction also involves the reduction of Ir(III) to Ir(I), with the alcohol solvent often acting as the reducing agent.[4]

Experimental Protocol for [Ir(COD)Cl]₂:

Hydrated this compound (1.0 g, ~2.8 mmol, based on Ir content) and 1,5-cyclooctadiene (B75094) (COD, 3 mL, 24.4 mmol) are heated at reflux in a 2:1 mixture of ethanol and water (30 mL) under a nitrogen atmosphere for 18-24 hours. As the reaction proceeds, a red-orange precipitate of [Ir(COD)Cl]₂ forms. After cooling the mixture, the product is collected by filtration, washed with ethanol and then ether, and dried.

Quantitative Data for Alkene Complex Synthesis:

| Product | Alkene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [Ir(COD)Cl]₂ | 1,5-cyclooctadiene | Ethanol/Water | Reflux | 18-24 | 85-95 | [4] |

| [Ir(coe)₂Cl]₂ (coe = cyclooctene) | Cyclooctene | Isopropanol/Water | Reflux | 4 | ~90 | [5] |

Reaction Workflow:

Formation of Ammine and Pyridine (B92270) Complexes

Hydrated this compound readily undergoes ligand substitution reactions with nitrogen-based ligands such as ammonia (B1221849) and pyridine to form stable Ir(III) coordination complexes. The specific product depends on the reaction conditions.

Experimental Protocol for [Ir(NH₃)₅Cl]Cl₂:

Hydrated this compound is dissolved in aqueous ammonia and heated. The resulting solution is then treated with hydrochloric acid to precipitate the pentaamminechloro-iridium(III) chloride complex. More specifically, reacting IrCl₃·xH₂O with concentrated ammonium (B1175870) hydroxide (B78521) at 150 °C can lead to the fully ammoniated complex, [Ir(NH₃)₆]Cl₃.[1]

Experimental Protocol for Pyridine Complexes:

The reaction of IrCl₃·3H₂O with 2-(arylazo)pyridine in boiling methanol (B129727) can yield complexes such as [Ir(III)Cl₂(L)(HL)] and [Ir(V)Cl₄(HL)]Cl, where L is the deprotonated ligand.[6]

Quantitative Data for Ammine and Pyridine Complex Synthesis:

| Product | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [Ir(NH₃)₅Cl]Cl₂ | Ammonia | Water | Heat | - | - | [1] |

| [Ir(NH₃)₆]Cl₃ | Conc. NH₄OH | Water | 150 | - | - | [1] |

| [Ir(III)Cl₂(L)(HL)] (L=2-(arylazo)pyridine) | 2-(arylazo)pyridine | Methanol | Reflux | - | - | [6] |

Ligand Substitution Pathway:

Role as a Catalyst Precursor

Complexes derived from hydrated this compound are highly effective catalysts for a range of organic transformations.

Catalytic Hydrogenation

Iridium complexes, often generated in situ from precursors like [Ir(COD)Cl]₂, are powerful catalysts for the hydrogenation of olefins. These reactions are typically carried out under a hydrogen atmosphere.

General Experimental Protocol for Catalytic Hydrogenation:

In a typical procedure, the iridium precursor (e.g., [Ir(COD)Cl]₂) and a suitable ligand (e.g., a phosphine) are dissolved in a degassed solvent (e.g., dichloromethane) in a pressure vessel. The olefin substrate is added, and the vessel is pressurized with hydrogen gas. The reaction is stirred at a specific temperature for a set period. The progress of the reaction can be monitored by techniques such as GC or NMR.

Quantitative Data for Iridium-Catalyzed Hydrogenation of Olefins:

| Substrate | Catalyst Precursor | Ligand | Solvent | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) | ee (%) | Reference |

| Trisubstituted Olefin | [Ir(COD)Cl]₂ | N,P-ligand | Dichloromethane | 50 | Room Temp | >99 | >99 | [7] |

| 1,4-Cyclohexadiene | [Ir(COD)Cl]₂ | Imidazole-based N,P-ligand | Dichloromethane | 50 | Room Temp | >99 | >99 | [8] |

C-H Bond Activation

Iridium complexes are renowned for their ability to catalyze the activation and functionalization of C-H bonds, a process of significant interest in synthetic chemistry. Catalysts for these transformations are often derived from Ir(III) precursors. The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway.[9][10]

General Considerations for Iridium-Catalyzed C-H Activation:

These reactions typically involve an iridium precursor, a ligand, a directing group on the substrate, and often an oxidant or a coupling partner. The specific conditions vary widely depending on the desired transformation. Mechanistic studies often employ techniques like DFT calculations to elucidate the reaction pathway.[2][10]

Logical Relationship in C-H Activation Catalysis:

Conclusion

Hydrated this compound is a remarkably versatile and indispensable starting material in modern chemistry. Its fundamental reactions, primarily involving reduction to Ir(I) and ligand substitution at the Ir(III) center, provide access to a rich portfolio of complexes with diverse applications. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers, enabling the efficient and informed use of this pivotal compound in the synthesis of novel molecules and the development of innovative catalytic processes.

References

- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Oxidation-induced C–H bond activation in iridium pincer complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00903C [pubs.rsc.org]

- 3. "Mechanistic study of C-H activation by iridium complexes" by Rozalie S G Corea [scholarscompass.vcu.edu]

- 4. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]

- 5. Chlorobis(cyclooctene)iridium dimer - Wikipedia [en.wikipedia.org]

- 6. Isolation and characterization of iridium(III) and iridium(V) complexes of 2-(arylazo)pyridine and studies of amine fusion reactions at the coordinated diazo-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantio- and Regioselective Ir-Catalyzed Hydrogenation of Di- and Trisubstituted Cycloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Vaska's Complex

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Vaska's complex, trans-chlorocarbonylbis(triphenylphosphine)iridium(I) (IrCl(CO)(PPh₃)₂), utilizing iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O) as the starting material. Vaska's complex is a significant 16-electron, square planar iridium(I) compound renowned for its ability to undergo reversible oxidative addition with small molecules like O₂, H₂, and halogens.[1][2] This reactivity makes it a valuable tool in various chemical applications, including homogeneous catalysis and as a model for biological oxygen transport.[1][3]

Overview and Applications

Vaska's complex serves as a cornerstone in organometallic chemistry and has found numerous applications in both academic research and industrial processes.

1.1. Homogeneous Catalysis: The complex is a precursor for various iridium-based catalysts used in processes such as the hydrogenation of alkenes.[1] Its ability to undergo oxidative addition is a key step in many catalytic cycles.[2][3] For instance, it has been effectively used in combination with polymethylhydrosiloxane (B1170920) (PMHS) for the mild and chemoselective reduction of sulfoxides to sulfides.[4] It also catalyzes the hydrosilylation of tertiary amides to form enamines.[1][5]

1.2. Model for Biological Systems: A notable characteristic of Vaska's complex is its reversible binding of molecular oxygen (O₂), mimicking the function of hemoglobin.[1][2] The dioxygen ligand binds to the iridium center in a "side-on" fashion.[2][6] This property allows for its use in studies of O₂ activation and the development of synthetic oxygen carriers.[1]

1.3. Drug Development and Organic Synthesis: In the realm of drug development and complex molecule synthesis, Vaska's complex has been employed in late-stage functionalization. For example, it has been used in reductive Strecker reactions to synthesize α-aminonitriles, which are precursors to amino acids.[5] Its role in the chemoselective reduction of amides to generate reactive intermediates that can be trapped by nucleophiles is also of significant interest.[5]